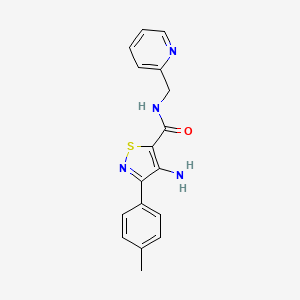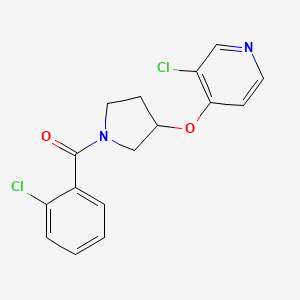![molecular formula C20H24N4O4S2 B2431694 (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-05-6](/img/structure/B2431694.png)
(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which suggests it might have applications in medicinal chemistry. Benzamides are a class of compounds that have been studied for their potential biological activities, including anticancer, antibacterial, and antiviral effects .
Molecular Structure Analysis
The compound contains a benzamide moiety, a thiazole ring, and a dimethylamino group. The benzamide and thiazole groups are aromatic, suggesting the compound might have significant resonance stability. The dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The thiazole ring is relatively stable but can participate in electrophilic substitution reactions .Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
A study conducted by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial and anticancer potentials. The results indicated the importance of certain electronic parameters in describing the antimicrobial activity of the synthesized compounds (Deep et al., 2016).
Corrosion Inhibition
Hu et al. (2016) investigated two benzothiazole derivatives for their effect in inhibiting steel corrosion in a hydrochloric acid solution. The study found that these derivatives offered extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).
Enzyme Inhibition and Molecular Docking
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on enzyme activities. The study involved molecular docking to understand the binding interactions between the inhibitors and enzymes (Alyar et al., 2019).
Synthesis and Reactions of Heterocycles
Chaloupka et al. (1977) researched the synthesis and reactions of 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine and Saccharin. Their work provided insights into the mechanisms of ring contraction and opening in these compounds (Chaloupka et al., 1977).
Photosensitizer for Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine with benzenesulfonamide derivative groups. These compounds showed potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).
Antimicrobial Activity
Priya et al. (2006) synthesized benzamide derivatives with various bioactive moieties and evaluated their antimicrobial efficacy. Their research included the characterization and single crystal X-ray crystallographic studies of these compounds (Priya et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-4-28-12-11-24-17-10-9-16(30(21,26)27)13-18(17)29-20(24)22-19(25)14-5-7-15(8-6-14)23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUCUWGNBIXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431614.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2431617.png)
![Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2431619.png)
![11-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2431621.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431622.png)

![N-[(4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2431625.png)
![N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2431626.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2431627.png)
![Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2431628.png)
![N-(3-chlorophenyl)-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]propanamide](/img/structure/B2431633.png)
![N-(4-{3-[(cycloheptylamino)sulfonyl]-4-methoxyphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2431634.png)